3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one
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Overview
Description
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one is a chemical compound known for its unique structure and properties. It is a cyclopentanone derivative with a chlorobutene side chain, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one typically involves the reaction of cyclopentanone with a chlorobutene derivative under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired product. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobutene side chain can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one: A similar compound with a cyclohexanone core instead of a cyclopentanone core.
(E)-(4-chlorobut-2-en-1-yl)benzene: Another related compound with a benzene ring instead of a cyclopentanone ring.
Uniqueness
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
Properties
CAS No. |
88656-09-1 |
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Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
3-(4-chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C10H15ClO/c1-8(4-6-11)10(2)5-3-9(12)7-10/h1,3-7H2,2H3 |
InChI Key |
JGPCDSFACLYPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C1)C(=C)CCCl |
Origin of Product |
United States |
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